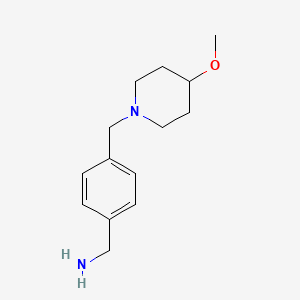
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of both a pyrrolidine and an indazole ring, which are connected through a methanone linkage. The unique structure of this compound makes it a potential candidate for various biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1,4-diketones with ammonia or primary amines.
Coupling of the Rings: The final step involves coupling the indazole and pyrrolidine rings through a methanone linkage. This can be achieved by reacting the indazole derivative with a pyrrolidine derivative in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the indazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation, differentiation, and survival. This makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
- (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)ethanone
- (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)propanone
Uniqueness
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-(1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c13-8-5-6-16(7-8)12(17)11-9-3-1-2-4-10(9)14-15-11/h1-4,8H,5-7,13H2,(H,14,15) |
Clé InChI |
SYSFPFIDYKKQNP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C(=O)C2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)



![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)

![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)

![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
